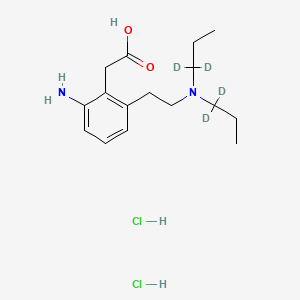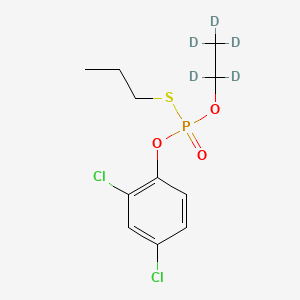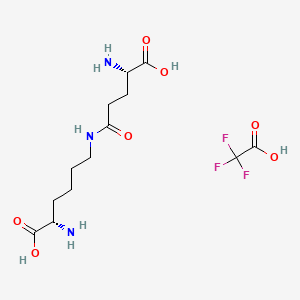
7-O-Benzyldiosmetine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Benzyldiosmetine-d3 is a deuterated derivative of 7-O-Benzyldiosmetine. This compound is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, including tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the introduction of deuterium atoms into the parent compound, 7-O-Benzyldiosmetine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 7-O-Benzyldiosmetine can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Deuterium Exchange: Conducting deuterium exchange reactions on a larger scale using industrial reactors and deuterium sources.
Purification and Isolation: The product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-O-Benzyldiosmetine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-O-Benzyldiosmetine-d3 has several scientific research applications, including:
Metabolic Studies: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the metabolism of related compounds.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.
Biological Research: It is employed in biological research to study the effects of deuterium substitution on biological activity and interactions.
Mechanism of Action
The mechanism of action of 7-O-Benzyldiosmetine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can lead to differences in the metabolism and biological activity of the compound compared to its non-deuterated counterpart.
Comparison with Similar Compounds
Similar Compounds
7-O-Benzyldiosmetine: The non-deuterated parent compound.
7-O-Methyldiosmetine: A similar compound with a methoxy group instead of a benzyloxy group.
Diosmetine: The core structure without the benzyloxy or methoxy groups.
Uniqueness
7-O-Benzyldiosmetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways. The deuterium atoms also lead to differences in the compound’s chemical and biological properties compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C23H18O6 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3 |
InChI Key |
RVTCKYGFSPHTRQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)





